The synthesis of 3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid typically involves a multi-step process:
The precise conditions (temperature, solvent, time) can vary based on the specific protocols used in laboratory settings.
The molecular structure of 3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid can be described as follows:
The InChI representation of this compound is InChI=1S/C10H8N4O4/c15-9(16)8-3-1-7(2-4-8)5-13-6-11-10(12-13)14(17)18/h1-4,6H,5H2,(H,15,16)
.
3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid can participate in various chemical reactions:
These reactions are significant for modifying the compound for various applications.
The mechanism of action for 3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid primarily relates to its biological activity:
Further research is necessary to elucidate specific pathways and targets within biological systems.
The physical and chemical properties of 3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid include:
These properties are crucial for determining its behavior in different environments and applications.
3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid has several scientific applications:
CAS No.: 585-18-2
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1068-67-3